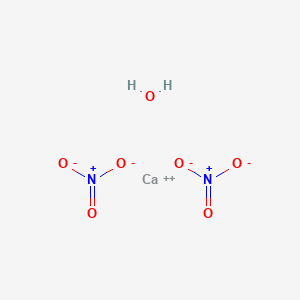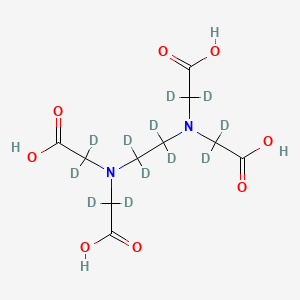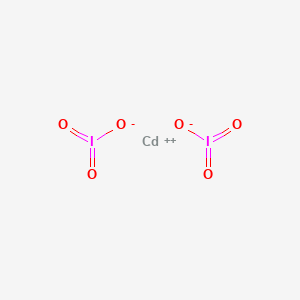
二丁基锡双(2-乙基己酸酯)
描述
Dibutyltin bis(2-ethylhexanoate) is a useful research compound. Its molecular formula is C24H48O4Sn and its molecular weight is 519.3 g/mol. The purity is usually 95%.
The exact mass of the compound Dibutyltin bis(2-ethylhexanoate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73733. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibutyltin bis(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyltin bis(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Dibutyltin bis(2-ethylhexanoate) has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: It is employed in the synthesis of biologically active compounds and in the preparation of various biochemical reagents.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is widely used in the production of polyurethanes, silicones, and other polymers.
作用机制
Target of Action
It is known that organotin compounds like dibutyltin bis(2-ethylhexanoate) are often used as catalysts in organic synthesis .
Mode of Action
Dibutyltin bis(2-ethylhexanoate) is commonly used in organic synthesis to catalyze esterification reactions and acid-catalyzed cyclization reactions . It interacts with its targets by facilitating the reaction process, leading to the formation of desired products.
Biochemical Pathways
The specific biochemical pathways affected by Dibutyltin bis(2-ethylhexanoate) are dependent on the reactions it catalyzes. In general, it can influence the pathways related to the synthesis of esters and cyclic compounds .
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Dibutyltin bis(2-ethylhexanoate) are largely dependent on the reactions it catalyzes. As a catalyst, it facilitates chemical reactions without being consumed, leading to the formation of desired products .
Action Environment
The action, efficacy, and stability of Dibutyltin bis(2-ethylhexanoate) can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from fire and oxidizing agents . The compound’s reactivity may also be affected by the presence of other substances in the reaction environment.
生化分析
Biochemical Properties
Dibutyltin bis(2-ethylhexanoate) is used as a catalyst for silane-silanol condensation reactions in silicone materials and as a crosslinking catalyst for the synthesis of polyurethanes
Cellular Effects
It is known to cause eye and skin irritation, and it is harmful if inhaled, swallowed, or absorbed through the skin . It may also cause respiratory tract irritation .
Temporal Effects in Laboratory Settings
Dibutyltin bis(2-ethylhexanoate) is stable at room temperature
Dosage Effects in Animal Models
It is known to be harmful if swallowed , suggesting that high doses could have toxic or adverse effects.
准备方法
Dibutyltin bis(2-ethylhexanoate) is typically synthesized by reacting dibutyltin oxide with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)2SnO+2C8H16O2→(C4H9)2Sn(O2C8H15)2+H2O
In industrial production, this reaction is often conducted in the presence of a solvent such as toluene to facilitate the reaction and improve yield. The reaction mixture is heated to reflux, and water formed during the reaction is removed by azeotropic distillation .
化学反应分析
Dibutyltin bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Esterification and Transesterification: It acts as a catalyst in the esterification of carboxylic acids with alcohols and in the transesterification of esters with alcohols.
Polymerization: It is used as a catalyst in the polymerization of urethanes and silicones.
Condensation Reactions: It facilitates silane-silanol condensation reactions in silicone materials.
Common reagents used in these reactions include carboxylic acids, alcohols, and silanes. The major products formed depend on the specific reaction but often include esters, polymers, and cross-linked silicone materials.
相似化合物的比较
Dibutyltin bis(2-ethylhexanoate) is part of a broader class of organotin compounds used as catalysts. Similar compounds include:
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin oxide
Compared to these compounds, dibutyltin bis(2-ethylhexanoate) is unique in its ability to dissolve in a wide range of organic solvents and its effectiveness in catalyzing a variety of reactions. Its specific structure and properties make it particularly suitable for applications in the production of polyurethanes and silicones .
属性
IUPAC Name |
[dibutyl(2-ethylhexanoyloxy)stannyl] 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.2C4H9.Sn/c2*1-3-5-6-7(4-2)8(9)10;2*1-3-4-2;/h2*7H,3-6H2,1-2H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDWNEFHGANACG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051953 | |
| Record name | Dibutyltin bis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2781-10-4 | |
| Record name | 1,1′-(Dibutylstannylene) bis(2-ethylhexanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2781-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltin di(2-ethylhexoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002781104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyltin bis(2-ethylhexanoate) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyltin bis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyltin bis(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYLTIN BIS(2-ETHYLHEXANOATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSX21S9RGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591331.png)

